2-Methylquinoxaline-5-carboxylic acid 2-Methylquinoxaline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1083299-55-1
VCID: VC5930216
InChI: InChI=1S/C10H8N2O2/c1-6-5-11-9-7(10(13)14)3-2-4-8(9)12-6/h2-5H,1H3,(H,13,14)
SMILES: CC1=NC2=CC=CC(=C2N=C1)C(=O)O
Molecular Formula: C10H8N2O2
Molecular Weight: 188.186

2-Methylquinoxaline-5-carboxylic acid

CAS No.: 1083299-55-1

Cat. No.: VC5930216

Molecular Formula: C10H8N2O2

Molecular Weight: 188.186

* For research use only. Not for human or veterinary use.

2-Methylquinoxaline-5-carboxylic acid - 1083299-55-1

Specification

CAS No. 1083299-55-1
Molecular Formula C10H8N2O2
Molecular Weight 188.186
IUPAC Name 2-methylquinoxaline-5-carboxylic acid
Standard InChI InChI=1S/C10H8N2O2/c1-6-5-11-9-7(10(13)14)3-2-4-8(9)12-6/h2-5H,1H3,(H,13,14)
Standard InChI Key MLOAMCROUOUPRF-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC(=C2N=C1)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Methylquinoxaline-5-carboxylic acid features a quinoxaline core substituted with a methyl group at position 2 and a carboxylic acid moiety at position 5 (Figure 1). The planar bicyclic system enables π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and facilitates salt formation. Key structural identifiers include:

  • IUPAC Name: 2-methylquinoxaline-5-carboxylic acid

  • SMILES: CC1=NC2=CC=CC(=C2N=C1)C(=O)O

  • InChIKey: MLOAMCROUOUPRF-UHFFFAOYSA-N

Table 1: Comparative Structural Data for Methylquinoxaline Carboxylic Acid Isomers

Property2-Methylquinoxaline-5-carboxylic Acid3-Methylquinoxaline-5-carboxylic Acid
CAS Number1083299-55-1904813-39-4
Molecular FormulaC10H8N2O2\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}C10H8N2O2\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}
Substituent Positions2-methyl, 5-carboxylic acid3-methyl, 5-carboxylic acid
PubChem CID55255007Not reported

The positional isomerism between 2- and 3-methyl derivatives significantly influences their electronic distribution and intermolecular interactions, which may explain divergent biological activities .

Physicochemical Characteristics

While experimental solubility data remain limited, the carboxylic acid group suggests moderate solubility in aqueous alkaline solutions. The compound’s logP (octanol-water partition coefficient) is theoretically estimated to be 1.2, indicating balanced lipophilicity for membrane permeability. Thermal stability analyses of analogous quinoxalines suggest decomposition temperatures above 250°C, making it suitable for high-temperature synthetic applications .

Synthesis and Analytical Characterization

Synthetic Pathways

Quinoxaline derivatives are typically synthesized via condensation of 1,2-diamines with α-diketones. For 2-methylquinoxaline-5-carboxylic acid, plausible routes include:

  • Ultrasonic-Assisted Enamine Formation: Ethyl acetoacetate and primary amines react under ultrasonic irradiation with acetic acid catalysis to form enamine intermediates, which subsequently cyclize with quinones .

  • High-Temperature Water (HTW) Synthesis: Eco-friendly protocols using subcritical water (230°C) facilitate cyclocondensation of 3,4-diaminobenzoic acid with α-diketones, yielding quinoxaline carboxylic acids with minimal decarboxylation .

Table 2: Representative Reaction Conditions for Quinoxaline Carboxylic Acid Synthesis

MethodReactantsCatalystTemperatureYield (%)
Ultrasonic irradiation Ethyl acetoacetate + amineAcetic acidReflux60–75
HTW synthesis 3,4-Diaminobenzoic acid + diketoneNone230°C70–85

Decarboxylation remains a challenge, with yields of undesired byproducts reaching 21% under prolonged heating .

Analytical Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra exhibit characteristic signals for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm) .

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 188.1 [M+H]+^+.

  • Chromatography: Reverse-phase HPLC with C18 columns achieves >98% purity using acetonitrile-water gradients .

CompoundM. tuberculosis MIC (μg/mL)M. smegmatis MIC (μg/mL)
7-Chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide 1.254
Dioxidine (reference) 1016

The ethoxycarbonyl group at position 2 enhances potency, while piperazine substitutions improve pharmacokinetics .

Anticancer Applications

Quinoxalines inhibit tyrosine kinases and hypoxia-inducible factors (HIFs). Molecular docking studies suggest that the carboxylic acid group in 2-methylquinoxaline-5-carboxylic acid chelates metal ions in enzyme active sites, potentially blocking angiogenesis.

Comparative Analysis with Structural Analogues

3-Methylquinoxaline-5-carboxylic Acid

This isomer (CAS: 904813-39-4) shares identical molecular weight and formula but differs in methyl group positioning. While both isomers serve as protein degrader building blocks, the 3-methyl variant shows reduced antimycobacterial efficacy, underscoring the importance of substituent geometry .

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